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molecular formula C16H16N4 B8337739 3-Cyclobutyl-1-phenylimidazo[1,5-a]pyrazin-8-amine

3-Cyclobutyl-1-phenylimidazo[1,5-a]pyrazin-8-amine

Cat. No. B8337739
M. Wt: 264.32 g/mol
InChI Key: LCTUWAMLXQDUMB-UHFFFAOYSA-N
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Patent
US07459554B2

Procedure details

8-Chloro-3-cyclobutyl-1-phenylimidazo[1,5-a]pyrazine: A mixture of cyclobutanecarboxylic acid [(3-chloropyrazin-2-yl)-phenylmethyl]-amide (710 mg, 2.35 mmol) and POCl3 (15 mL, 25 g, 163 mmol) was heated to 55° C., under N2 atmosphere, for 21 h. POCl3 was evaporated in vacuo, a cold solution of NH3 in i-PrOH (2M, 15 mL) was added until pH was basic, and rotary evaporation was used to remove excess solvent. The crude material was suspended between EtOAc and dH2O, the layers were separated, and the aqueous layer was extracted with EtOAc (4×50 mL). The combined organic layers were washed with NaHCO3 sat. aq. sol. (2×50 mL) and brine (1×50 mL), dried over anhydrous MgSO4, and filtered. Sample was purified by filtration through a silica gel plug with 10% EtOAc:CH2Cl2 (250 mL) and filtrate was concentrated in vacuo, affording 602.9 mg (90%, 2.125 mmol) of the title compound, containing ≈0.5 equivalents of reduced DIAD and ≦0.06 equivalents of cyclobutanecarboxylic acid [(3-chloropyrazin-2-yl)-phenylmethyl]-amide (4), as a gold-colored solid; 1H NMR (CDCl3, 400 MHz) δ 2.00-2.11 (m, 1H), 2.13-2.26 (m, 1H), 2.47-2.57 (m, 2H), 2.60-2.72 (m, 2H), 3.85 (quint, J=8.4 Hz, 1H), 7.30 (d, J=5.2 Hz, 1H), 7.38-7.47 (m, 3H), 7.50 (d, J=5.2 Hz, 1H), 7.67-7.71 (m, 2H). MS (ES+): m/z 284.1/286.1 (100/55) [MH+].
Name
8-Chloro-3-cyclobutyl-1-phenylimidazo[1,5-a]pyrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclobutanecarboxylic acid [(3-chloropyrazin-2-yl)-phenylmethyl]-amide
Quantity
710 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[N:4]([C:8]([CH:17]3[CH2:20][CH2:19][CH2:18]3)=[N:9][C:10]=2[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:5]=[CH:6][N:7]=1.ClC1C(C(NC(C2CCC2)=O)C2C=CC=CC=2)=[N:24]C=CN=1.O=P(Cl)(Cl)Cl>>[CH:17]1([C:8]2[N:4]3[CH:5]=[CH:6][N:7]=[C:2]([NH2:24])[C:3]3=[C:10]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[N:9]=2)[CH2:20][CH2:19][CH2:18]1

Inputs

Step One
Name
8-Chloro-3-cyclobutyl-1-phenylimidazo[1,5-a]pyrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=2N(C=CN1)C(=NC2C2=CC=CC=C2)C2CCC2
Name
cyclobutanecarboxylic acid [(3-chloropyrazin-2-yl)-phenylmethyl]-amide
Quantity
710 mg
Type
reactant
Smiles
ClC=1C(=NC=CN1)C(C1=CC=CC=C1)NC(=O)C1CCC1
Name
Quantity
15 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
POCl3 was evaporated in vacuo
ADDITION
Type
ADDITION
Details
a cold solution of NH3 in i-PrOH (2M, 15 mL) was added until pH
CUSTOM
Type
CUSTOM
Details
rotary evaporation
CUSTOM
Type
CUSTOM
Details
to remove excess solvent
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (4×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with NaHCO3 sat. aq. sol. (2×50 mL) and brine (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
Sample was purified by filtration through a silica gel plug with 10% EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
CH2Cl2 (250 mL) and filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)C1=NC(=C2N1C=CN=C2N)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.125 mmol
AMOUNT: MASS 602.9 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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